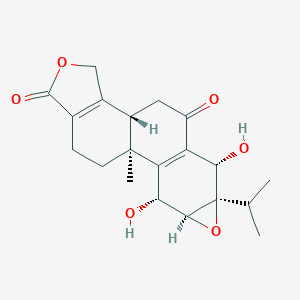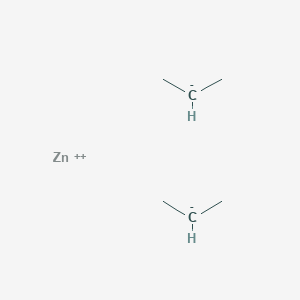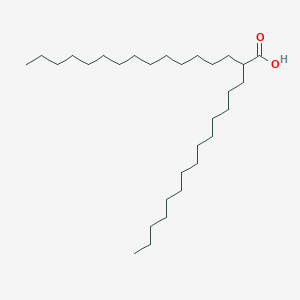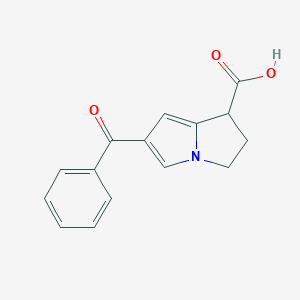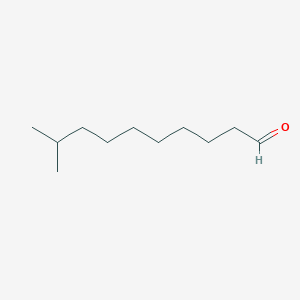
9-Methyldecanal
Descripción general
Descripción
9-Methyldecanal is a chemical compound with the formula C11H22O . It is a molecule that contains 33 bonds in total, including 11 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, and 1 aliphatic aldehyde .
Synthesis Analysis
While there isn’t specific information available on the synthesis of 9-Methyldecanal, a method for preparing 8-Methyldecanal, a similar compound, has been documented . This method involves starting from 6-chloro-1-hexanol, protecting the hydroxyl group with dihydropyran, forming a Grignard reagent, and reacting with 1-bromo-2-methyl-butane. The intermediate product is then treated under acidic conditions to generate 8-methyl-1-decyl alcohol, which is finally oxidized to obtain 8-methyldecanal .Molecular Structure Analysis
The molecular structure of 9-Methyldecanal consists of 11 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom . It contains 1 aliphatic aldehyde .Aplicaciones Científicas De Investigación
Alkylation in Organic Chemistry
9-Methylacridine has been found to promote a palladium-catalyzed C(sp3)–H and C(sp2)–H alkylation of simple amides with various alkyl iodides. This reaction has significant applications in the preparation of unnatural amino acids and geometrically controlled tri- and tetrasubstituted acrylic acids, showcasing its potential in organic synthesis and pharmaceutical chemistry (Zhu et al., 2014).
Biosynthesis of Antibiotics
Research has revealed the gene cluster responsible for the biosynthesis of 9-methylstreptimidone, a glutarimide antibiotic noted for its antiviral, antifungal, and antitumor activities. The study uncovers a novel biosynthetic mechanism involving acyltransferase- and thioesterase-less iterative use of module 5 and a branching module for glutarimide generation, offering insights into the production of this antibiotic and its potential applications in medicine (Wang et al., 2013).
Spectroscopic Analysis
9-Methyladenine has been studied using IR spectroscopy in its neutral and protonated forms. The spectra obtained provide valuable insights into the molecular structure and behavior of 9-methyladenine, contributing to our understanding of nucleobase properties and interactions, which are fundamental in fields like molecular biology and pharmacology (van Zundert et al., 2011).
Photomechanical Deformations in Molecular Crystals
The solid-state photodimerization of 9-methylanthracene has been studied to understand the photomechanical deformations of single microcrystals. This research provides insights into controlling the photoinduced crystal deformation by manipulating crystal shape and solid-state reaction kinetics, with potential applications in the development of molecular devices and sensors (Kim et al., 2014).
Stationary Phases in Chromatography
9-Methylacridine has been utilized to modify silica, creating mixed-mode stationary phases in high-performance liquid chromatography (HPLC). This modification offers multiple interactions including π-π stacking interaction, reverse phase, hydrophilic interaction, and anion exchange, enhancing the separation efficiency of various organic compounds (Hosseini & Heydar, 2021).
Propiedades
IUPAC Name |
9-methyldecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-11(2)9-7-5-3-4-6-8-10-12/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWCBRYYFJNRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556391 | |
| Record name | 9-Methyldecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyldecanal | |
CAS RN |
137352-60-4 | |
| Record name | 9-Methyldecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



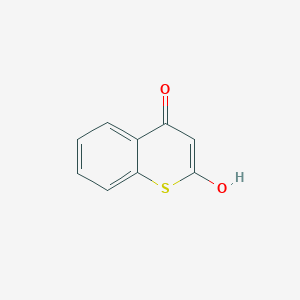

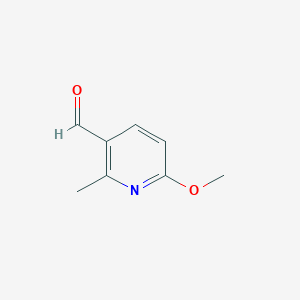
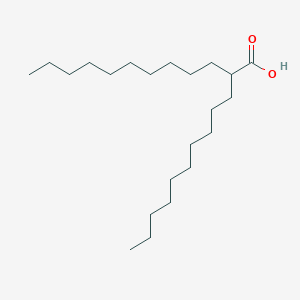
![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)
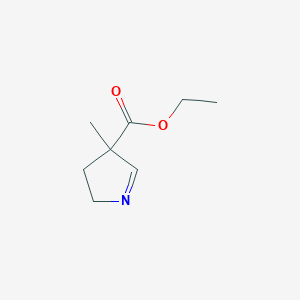
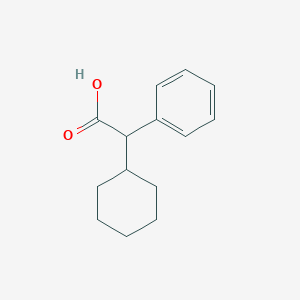
![tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B128064.png)
![1,4-Diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B128065.png)
